molecular formula C10H20ClNO B7982549 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride

Cat. No.: B7982549
M. Wt: 205.72 g/mol
InChI Key: NREPCWCBYLQYNU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride is a chemical compound of interest in medicinal and organic chemistry research, provided for laboratory use only. This compound belongs to the piperidin-4-one class of heterocycles, which are recognized as valuable synthons in drug research . Piperidin-4-one derivatives are frequently explored for their diverse biological activities. Recent scientific investigations into similar structural analogs have demonstrated significant antioxidant and anti-inflammatory properties, making this chemical scaffold a promising subject for pharmaceutical development . For instance, related compounds have shown potent radical scavenging activity in vitro, as determined by DPPH assay methods . The structure of this compound, which includes a propan-2-yl (isopropyl) group at the 1-position and methyl groups at the 2- and 3-positions of the piperidin-4-one ring, contributes to its unique reactivity and potential interactions in biological systems. The hydrochloride salt form enhances the compound's stability and solubility for research applications. This product is strictly intended for research purposes in a laboratory setting and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2,3-dimethyl-1-propan-2-ylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-7(2)11-6-5-10(12)8(3)9(11)4;/h7-9H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREPCWCBYLQYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylbutanal with ammonia or an amine in the presence of a catalyst to form the piperidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Opioid Receptor Modulation

Research indicates that piperidine derivatives, including 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride, can exhibit significant activity at opioid receptors. These compounds can be modified to enhance their agonist or antagonist properties. For instance, studies have shown that small structural changes in piperidine derivatives can influence their selectivity and potency as opioid receptor antagonists. This is crucial for developing treatments for pain management and opioid addiction .

1.2 NLRP3 Inflammasome Inhibition

Recent investigations have identified the potential of piperidine derivatives in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Compounds designed based on the piperidine scaffold have been synthesized and tested for their ability to reduce pyroptosis and interleukin-1β (IL-1β) release in macrophages. The modulation of these pathways suggests that 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride could be a candidate for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR) Studies

2.1 Synthesis and Evaluation

The synthesis of 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride involves various chemical transformations that allow for the introduction of different substituents on the piperidine ring. SAR studies have demonstrated that modifications at specific positions can lead to compounds with enhanced pharmacological profiles. For example, altering the methyl groups on the piperidine ring has been shown to affect the compound's interaction with opioid receptors .

Case Studies and Research Findings

3.1 Case Study: Opioid Antagonists

In a study evaluating the effects of different piperidine derivatives on opioid receptors, compounds similar to 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride were tested for their antagonist properties. The findings indicated that specific substitutions could lead to potent non-selective opioid antagonists, which are valuable in treating conditions such as opioid overdose .

3.2 Case Study: Anti-inflammatory Agents

Another significant application was highlighted in research focusing on NLRP3 inhibitors derived from piperidine structures. The synthesized compounds were assessed for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. Results showed that certain derivatives effectively reduced IL-1β release, indicating their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Opioid Receptor ModulationModulates opioid receptorsStructural changes affect agonist/antagonist properties
NLRP3 Inflammasome InhibitionReduces pyroptosis and IL-1β releaseEffective inhibitors identified in THP-1 cells
SAR StudiesEnhances understanding of pharmacological profilesSpecific modifications yield potent derivatives

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives with hydrochloride salts are widely explored in medicinal and synthetic chemistry.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features
2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one HCl C₁₁H₂₂ClNO Not available Not available 2,3-dimethyl; 1-isopropyl; ketone
3-Ethynyl-3-methoxypiperidine HCl C₈H₁₂ClNO 181.64 Not provided 3-ethynyl; 3-methoxy
4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine-pyrrolidine hybrid; dihydrochloride
2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one C₂₁H₂₁NO 303.40 Not provided Aryl substituents; unsaturated side chain
3-(Piperidin-4-yl)-3H-pyrido[2,3-d]pyrimidin-4-one diHCl C₁₂H₁₄Cl₂N₄O 313.17 2097936-06-4 Piperidine-pyrimidine hybrid; dihydrochloride

Key Observations:

  • Hybrid Systems : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl and 3-(piperidin-4-yl)-3H-pyrido[2,3-d]pyrimidin-4-one diHCl incorporate heteroaromatic systems, which may enhance π-π stacking interactions in biological targets.
  • Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher water solubility than monohydrochlorides, a critical factor in drug formulation.

Biological Activity

2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and its role as an enzyme inhibitor.

Chemical Structure

The compound can be represented by the following structural formula:

C9H16ClNO\text{C}_9\text{H}_{16}\text{ClN}O

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride.

Research indicates that this compound may exert its anticancer effects through the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. These proteins are crucial in cancer cell survival and proliferation.

Case Studies

  • In vitro Studies : A study demonstrated that derivatives of piperidine exhibited significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin .
  • Molecular Docking : Molecular docking studies revealed that 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride binds effectively to HSP90 and TRAP1, suggesting a mechanism for its selective action against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

In Vitro Evaluation

A series of piperidine derivatives were tested for their antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) values indicated that certain derivatives showed potent activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus epidermidis, demonstrating significant bactericidal activity .

Enzyme Inhibition

The biological activity of 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride extends to enzyme inhibition.

Glycogen Synthase Kinase 3 Beta (GSK-3β)

GSK-3β is a key regulator in various cellular processes, including metabolism and cell cycle progression. Compounds based on the piperidine scaffold have shown promising inhibitory effects on GSK-3β, with some derivatives displaying IC50 values in the nanomolar range .

Summary of Biological Activities

Biological ActivityDescriptionReference
Anticancer Inhibits HSP90 and TRAP1 pathways; significant antiproliferative effects on cancer cell lines
Antimicrobial Effective against Staphylococcus aureus and E. coli; low MIC values indicating strong bactericidal activity
Enzyme Inhibition Inhibits GSK-3β with nanomolar potency; potential implications in metabolic disorders

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,3-Dimethyl-1-(propan-2-yl)piperidin-4-one hydrochloride?

  • Methodology : Synthesis typically involves condensation reactions under controlled conditions. For example, piperidinone derivatives are often synthesized via nucleophilic substitution or reductive amination. Purification can be achieved using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Ensure inert atmospheres to prevent oxidation .
  • Quality Control : Validate purity via titration (e.g., acid-base titration for hydrochloride content) and spectroscopic methods (e.g., FT-IR for functional group verification) .

Q. What safety protocols should be followed when handling this compound?

  • Handling : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation, skin contact, or ingestion. For spills, neutralize with inert absorbents and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers). Monitor for deliquescence due to the hydrochloride salt’s hygroscopic nature .

Q. Which analytical techniques are suitable for initial characterization?

  • Structural Confirmation : Use FT-IR (amide/ketone peaks), 1H NMR^1 \text{H NMR} (proton environments), and mass spectrometry (molecular ion peak).
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (C18 column, acetonitrile/water mobile phase) or thin-layer chromatography (TLC, Rf comparison) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (solvent: acetone/hexane). Refinement using SHELXL (for small molecules) allows precise determination of bond lengths, angles, and hydrogen bonding. Validate with R-factor (<5%) and electron density maps .
  • Troubleshooting : Address twinning or disorder by collecting high-resolution data (Cu-Kα radiation) and applying restraints in refinement .

Q. How does the compound’s stability vary under different thermal or pH conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Hydrochloride salts often degrade above 200°C, with weight loss corresponding to HCl release .
  • pH Sensitivity : Conduct stability studies in buffered solutions (pH 1–12) using HPLC to monitor degradation products. Acidic conditions may protonate the piperidinone ring, altering solubility .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

  • Kinetic Studies : Use 13C NMR^{13} \text{C NMR} to track intermediate formation. For example, the isopropyl group’s steric hindrance may slow nucleophilic attack at the 1-position. Compare reaction rates with analogs lacking methyl substituents .
  • Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies and identify regioselectivity drivers .

Q. How can contradictory analytical data (e.g., HPLC vs. titration) be resolved?

  • Root Cause Analysis : Cross-validate methods. For instance, discrepancies in purity assays may arise from non-UV-active impurities (undetected by HPLC) or incomplete titration endpoints. Use orthogonal techniques like 1H NMR^1 \text{H NMR} integration or elemental analysis .
  • Case Study : If titration overestimates purity, check for residual solvents (via GC-MS) or hygroscopic water uptake affecting sample weight .

Q. What in vitro models are appropriate for preliminary toxicity profiling?

  • Assays : Use MTT assays (cell viability), Ames tests (mutagenicity), and hERG channel inhibition screens (cardiotoxicity). Reference SDS data for acute toxicity thresholds (e.g., LD50 in rodents) .
  • Ecotoxicology : Assess biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna EC50) to inform disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.